molecular formula C21H22FN3O2S B2633822 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 899731-95-4

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2633822
CAS No.: 899731-95-4
M. Wt: 399.48
InChI Key: FSDMFVRDHOVDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a benzothiazole-piperazine hybrid compound featuring a 6-ethoxy substitution on the benzothiazole core and a 4-fluorophenyl ethanone side chain. This structure combines two pharmacologically significant motifs:

  • Benzothiazole: Known for anticancer, antimicrobial, and anti-inflammatory properties due to its ability to intercalate DNA or modulate enzyme activity .
  • Piperazine: Enhances solubility and bioavailability while serving as a flexible linker for substituent positioning .
    The 6-ethoxy group likely improves lipophilicity and metabolic stability, while the 4-fluorophenyl moiety enhances electronic interactions with biological targets, such as kinases or G-protein-coupled receptors .

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-2-27-17-7-8-18-19(14-17)28-21(23-18)25-11-9-24(10-12-25)20(26)13-15-3-5-16(22)6-4-15/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDMFVRDHOVDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Piperazine Derivative Formation: The piperazine derivative is formed by reacting the benzothiazole compound with piperazine in the presence of a suitable solvent like ethanol.

    Fluorophenyl Ethanone Addition: The final step involves the addition of 4-fluorophenyl ethanone to the piperazine derivative under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the ethanone group.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as multitargeted ligands for the treatment of Alzheimer's disease. The benzothiazole moiety is known for its ability to interact with various neurotransmitter receptors, which can influence cognitive functions and neuroprotection. In particular, compounds with a piperazine ring have shown promise in modulating histamine H3 receptors, which are implicated in neurodegenerative processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that certain derivatives exhibit significant activity against breast cancer cells by disrupting their metabolic pathways and promoting programmed cell death .

Antimicrobial Properties

Another significant application lies in the compound's antimicrobial activity. Benzothiazole derivatives have been synthesized and tested for efficacy against Mycobacterium tuberculosis, showing promising results in vitro and in vivo. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole scaffold can enhance inhibitory potency against resistant strains of bacteria .

Synthesis and Development

The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone typically involves several key steps:

  • Retrosynthetic Analysis : Deconstructing the target molecule into simpler precursors.
  • Reactions : Employing methods such as diazo-coupling, Knoevenagel condensation, and microwave-assisted synthesis to construct the compound efficiently.
  • Purification : Techniques like HPLC (High Performance Liquid Chromatography) are used to ensure purity and yield.

Case Study 1: Alzheimer's Disease Treatment

A study published in 2023 explored new benzothiazole derivatives as ligands for histamine H3 receptors, revealing that certain modifications to the piperazine structure significantly improved binding affinity and selectivity . The findings suggest that these compounds could serve as effective treatments for cognitive decline associated with Alzheimer's disease.

Case Study 2: Antitubercular Activity

Research conducted on novel benzothiazole derivatives indicated that some compounds displayed better inhibitory concentrations than standard reference drugs against M. tuberculosis. Compounds were evaluated for their minimum inhibitory concentration (MIC), with some achieving values significantly lower than traditional treatments . This positions them as potential candidates for further development in combating tuberculosis.

Mechanism of Action

The mechanism of action of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways: The compound could modulate pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

  • The target compound’s 6-ethoxy group increases lipophilicity (LogP ~3.2) compared to simpler benzothiazole derivatives like 6a (LogP ~2.8) but remains less hydrophobic than bulky triazole derivatives (e.g., 5i, LogP ~4.5) .
  • The 4-fluorophenyl group is a common feature in analogues (e.g., ), contributing to π-π stacking interactions in target binding .

Comparison with Analogues :

  • Compounds like 5i () require additional steps for triazole-thioether formation, increasing synthetic complexity .
  • Thioether-containing analogues (e.g., 6a, ) utilize mercapto-substituted nucleophiles, whereas the target compound employs halogenated ethanones for side-chain attachment .

Key Observations :

  • The benzothiazole-piperazine scaffold is versatile, with activity modulated by substituents. For example:
    • Bulky triazole-thioether groups in 5i enhance topoisomerase II inhibition .
    • Thioether-linked benzimidazoles () shift activity toward antimicrobial targets .
  • The target compound’s 4-fluorophenyl group may improve selectivity for kinases over tubulin, a common target for thioether derivatives like 6a .

Pharmacokinetic and Toxicity Considerations

  • Solubility: The 6-ethoxy group in the target compound likely improves aqueous solubility compared to non-polar analogues (e.g., 5i) but may reduce it relative to sulfonamide derivatives () .
  • Metabolic Stability: Fluorine atoms (e.g., in 4-fluorophenyl) resist oxidative metabolism, enhancing half-life compared to non-fluorinated analogues .
  • Toxicity : Piperazine-containing compounds generally exhibit low cytotoxicity, but bulky substituents (e.g., triazole in 5i) may increase off-target effects .

Biological Activity

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, often referred to by its CAS number 897470-57-4, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C22H25N3O4S2
  • Molecular Weight: 459.6 g/mol

Physical Properties:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. Studies have shown that compounds containing the benzothiazole moiety often demonstrate activity against various bacterial and fungal strains. For instance, compounds similar to this compound have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Research has demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have reported IC50 values indicating effective inhibition of growth in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatment. Some derivatives have shown promise as antipsychotic agents, indicating a possible role in managing psychiatric disorders .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymes: Some studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • Receptor Interaction: The piperazine ring may interact with neurotransmitter receptors, contributing to its neuropharmacological effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against tested bacteria .

Study 2: Antitumor Activity

In vitro assays conducted on human cancer cell lines revealed that the compound inhibited cell growth with varying IC50 values. For instance, an IC50 value of approximately 27 μM was noted against T47D breast cancer cells . This highlights its potential as a lead compound for further development in cancer therapeutics.

Study 3: Neuropharmacological Assessment

Preclinical trials assessing the effects of related compounds on anxiety-like behavior in animal models showed significant reductions in anxiety scores compared to controls. This suggests that modifications to the benzothiazole structure could enhance neuroactive properties .

Q & A

Q. What are the established synthetic routes for 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, and how are key intermediates purified?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the benzo[d]thiazole core via condensation of 6-ethoxy-2-aminobenzenethiol with a suitable acylating agent (e.g., chloroacetyl chloride).
  • Step 2: Piperazine coupling using nucleophilic substitution or Buchwald-Hartwig amination under reflux conditions (e.g., ethanol or DMF as solvents, K₂CO₃ as base) .
  • Step 3: Final ethanone linkage via Friedel-Crafts acylation or alkylation of the 4-fluorophenyl group.

Purification:

  • Column Chromatography: Silica gel with gradients of ethyl acetate/petroleum ether (e.g., 1:1) effectively isolates intermediates .
  • Recrystallization: Ethanol or ethyl acetate is used to obtain crystalline products, ensuring >95% purity .

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., piperazine N–CH₂ peaks at δ 2.5–3.5 ppm; 4-fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .
    • IR Spectroscopy: Detect carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and thiazole C–N vibrations at ~1550 cm⁻¹ .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.15) .
  • X-ray Crystallography: Resolves molecular conformation (e.g., dihedral angles between thiazole and piperazine rings) .

Advanced Research Questions

Q. What experimental strategies address low yields in the final acylation step?

Methodological Answer:

  • Catalyst Optimization: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃ or ZnCl₂) to reduce side reactions .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance electrophile reactivity.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 12 h reflux) while maintaining yield .
  • In Situ Monitoring: Use TLC (hexane:ethyl acetate 3:1) to track reaction progression and optimize quenching .

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

  • Core Modifications:
    • Replace the ethoxy group with methoxy or propoxy to assess electronic effects on receptor binding .
    • Substitute the 4-fluorophenyl group with bulkier aryl rings (e.g., biphenyl) to study steric hindrance .
  • Biological Assays:
    • In Vitro Testing: Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure IC₅₀ values.
    • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and affinity .

Q. How are crystallographic discrepancies resolved when analyzing hydrogen bonding networks?

Methodological Answer:

  • Refinement Protocols: Use riding models for H-atom placement (C–H = 0.93–0.96 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) .
  • Validation Tools: Cross-check with PLATON or Mercury to ensure hydrogen bonds (e.g., N–H···O distances ~2.8–3.2 Å) align with electron density maps .
  • Temperature Control: Collect data at 100 K to minimize thermal motion artifacts .

Q. What methodologies mitigate conflicting biological activity data across assays?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers to reduce variability.
    • Normalize data to positive controls (e.g., staurosporine for kinase inhibition).
  • Data Reconciliation:
    • Apply multivariate analysis (PCA) to identify outlier conditions (e.g., serum concentration effects).
    • Validate via orthogonal assays (e.g., Western blotting alongside fluorescence assays) .

Q. How can metabolic stability be improved without compromising target affinity?

Methodological Answer:

  • Prodrug Design: Introduce ester or carbamate groups at metabolically labile sites (e.g., ethoxy → tert-butoxy) .
  • Isotopic Labeling: Replace hydrogen with deuterium at α-positions to slow CYP450-mediated oxidation .
  • In Silico Predictions: Use ADMET predictors (e.g., SwissADME) to balance logP (<4) and topological polar surface area (>60 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.